molecular formula C6H6BrFN2 B1280831 (4-Bromo-3-fluorophenyl)hydrazine CAS No. 227015-68-1

(4-Bromo-3-fluorophenyl)hydrazine

Cat. No. B1280831
M. Wt: 205.03 g/mol
InChI Key: LEMDELXPDAYDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluorophenyl)hydrazine is a chemical compound that is part of a broader class of hydrazine derivatives. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to an aromatic ring that is substituted with various functional groups such as bromine and fluorine atoms. The presence of these substituents can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and energetic materials.

Synthesis Analysis

The synthesis of hydrazine derivatives often involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine, a related compound, starts with 2-fluoroaniline and involves acylation followed by chlorination and hydrolysis to obtain the intermediate 4-chloro-2-fluoroaniline. Subsequent diazotization and reduction reactions yield the target hydrazine derivative with a high purity and yield . Similar synthetic strategies could be applied to synthesize (4-Bromo-3-fluorophenyl)hydrazine, with appropriate modifications to incorporate the bromine substituent.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was determined, revealing the orientation of benzene rings and the presence of intermolecular hydrogen bonds in the crystal structure . These structural analyses provide insights into the conformation and stereochemistry of the molecules, which are crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, including condensation, nucleophilic addition, and ring enlargement reactions. The reactivity of the hydrazine group allows it to react with electrophilic centers, leading to the formation of new compounds with diverse structures and properties. For instance, the reaction of hydrazine with 1,2,4-oxadiazoles can lead to the formation of Z-oximes of triazinones through a ring enlargement reaction . Additionally, hydrazine derivatives can undergo Boulton-Katritzky rearrangement, resulting in the formation of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives, such as melting points, energetic properties, and crystal packing, can be studied experimentally and theoretically. The melting point of 4-chloro-2-fluorophenylhydrazine, for example, was found to be in the range of 59-60°C . Theoretical computations can predict the energetic properties of compounds like 1,2-bis(2,4,6-trinitrophenyl)hydrazine, indicating their potential as high-performance energetic materials . The crystal packing is often dominated by hydrogen bonding and van der Waals interactions, as revealed by Hirshfeld surface analysis .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

(4-Bromo-3-fluorophenyl)hydrazine has been utilized in the development of fluorescent probes for the detection of hydrazine, a chemical widely used in various industries but with potential health risks. These probes offer advantages like low cytotoxicity, large Stokes shifts, and high sensitivity, making them suitable for environmental and biological sample analysis.

  • (Zhu et al., 2019) developed a ratiometric fluorescent probe using 4-bromobutyryl moiety for detecting hydrazine in water samples and biological systems, demonstrating low cytotoxicity and high sensitivity.
  • (Goswami et al., 2014) designed a fluorescein-based probe with 4-bromobutyrate, showing rapid and discernible color change upon hydrazine detection.
  • (Jung et al., 2019) proposed a next-generation fluorescent probe for hydrazine, offering high selectivity and practical applications like soil analysis and tissue imaging.

Synthesis and Characterization of Fluorinated Compounds

The compound has been employed in synthesizing various fluorinated compounds, contributing to advancements in organic chemistry and pharmaceutical research.

  • (Jagadhani et al., 2015) used 4-Bromo-2-fluorobenzaldehyde in reactions with substituted hydroxy acetophenones to produce chalcones and subsequent fluorinated compounds.
  • (Surmont et al., 2010) described a novel synthesis method for fluorinated pyrazoles, highlighting the compound's role in medicinal chemistry.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMDELXPDAYDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478592
Record name (4-Bromo-3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)hydrazine

CAS RN

227015-68-1
Record name (4-Bromo-3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-fluorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-3-fluorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-3-fluorophenyl)hydrazine
Reactant of Route 3
(4-Bromo-3-fluorophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(4-Bromo-3-fluorophenyl)hydrazine
Reactant of Route 5
(4-Bromo-3-fluorophenyl)hydrazine
Reactant of Route 6
(4-Bromo-3-fluorophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.